5-(4-Chloro-3-fluorophenyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7ClFNO and a molecular weight of 235.64 g/mol It is characterized by the presence of a nicotinaldehyde core substituted with a 4-chloro-3-fluorophenyl group
Preparation Methods
The synthesis of 5-(4-Chloro-3-fluorophenyl)nicotinaldehyde typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with nicotinic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
5-(4-Chloro-3-fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Chloro-3-fluorophenyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(4-Chloro-3-fluorophenyl)nicotinaldehyde can be compared with other similar compounds, such as:
4-Chlorobenzaldehyde: Lacks the fluorine substitution, leading to different chemical and biological properties.
3-Fluorobenzaldehyde: Lacks the chlorine substitution, resulting in distinct reactivity and applications.
Properties
CAS No. |
1346691-96-0 |
---|---|
Molecular Formula |
C12H7ClFNO |
Molecular Weight |
235.64 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7ClFNO/c13-11-2-1-9(4-12(11)14)10-3-8(7-16)5-15-6-10/h1-7H |
InChI Key |
ONLQVOQKCCBLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=C2)C=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.